REACTION_CXSMILES
|
[F:1][C:2]([F:25])([F:24])[C:3]1([C:6]2[CH:7]=[C:8]([CH:21]=[CH:22][CH:23]=2)[CH2:9][N:10]2C(=O)C3C(=CC=CC=3)C2=O)[NH:5][NH:4]1.O.NN.FC(F)(F)C1(C2C=C(CN)C=CC=2)N=N1>C(O)C>[F:25][C:2]([F:1])([F:24])[C:3]1([C:6]2[CH:7]=[C:8]([CH2:9][NH2:10])[CH:21]=[CH:22][CH:23]=2)[NH:4][NH:5]1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C1(N=N1)C=1C=C(C=CC1)CN)(F)F
|
Name
|
2-[3-(3-trifluoromethyl-diaziridin-3-yl)-benzyl]-isoindole-1,3-dione
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
FC(C1(NN1)C=1C=C(CN2C(C3=CC=CC=C3C2=O)=O)C=CC1)(F)F
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
the solution stirred for 3.5 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removing ethanol in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between CH2Cl2 and water
|
Type
|
WASH
|
Details
|
washed with CH2Cl2
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1(NN1)C=1C=C(C=CC1)CN)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50 mg | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 53.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |